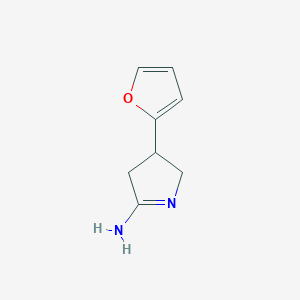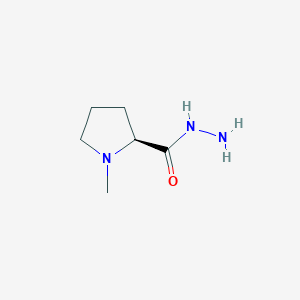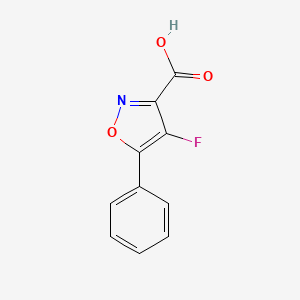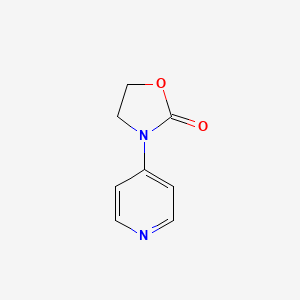
3-(Pyridin-4-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-4-yl)oxazolidin-2-one is a heterocyclic organic compound that features both a pyridine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)oxazolidin-2-one typically involves the reaction of 4-pyridinecarboxaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the oxazolidinone ring. One common method involves the use of 2-aminoethanol as the amine source. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pyridin-4-yl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to an oxazolidine ring.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce oxazolidines .
Applications De Recherche Scientifique
3-(Pyridin-4-yl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of various fine chemicals and intermediates
Mécanisme D'action
The mechanism of action of 3-(Pyridin-4-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death .
Comparaison Avec Des Composés Similaires
3-(Pyrimidin-4-yl)oxazolidin-2-one: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.
Linezolid: A well-known oxazolidinone antibiotic that also inhibits bacterial protein synthesis.
Uniqueness: 3-(Pyridin-4-yl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyridine ring and an oxazolidinone ring makes it a versatile scaffold for drug development .
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
3-pyridin-4-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-8-10(5-6-12-8)7-1-3-9-4-2-7/h1-4H,5-6H2 |
Clé InChI |
RJMWGKKFPATHCI-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)N1C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


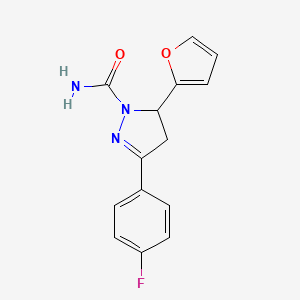

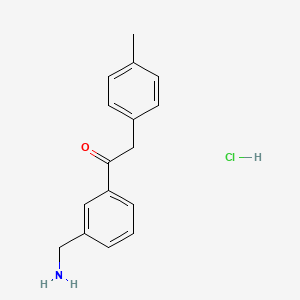

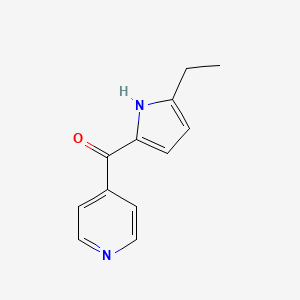
![2-(2-Chlorobenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12873771.png)
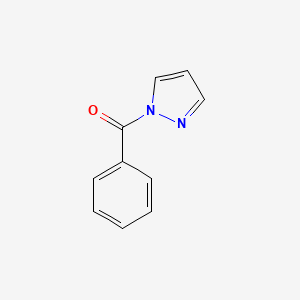
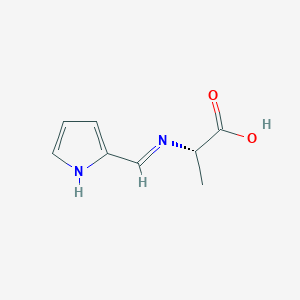
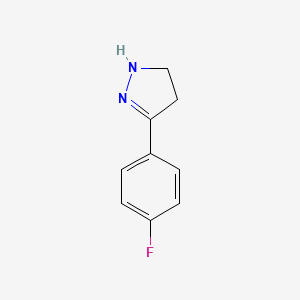
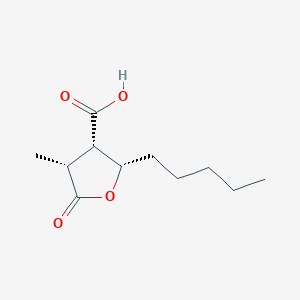
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)
